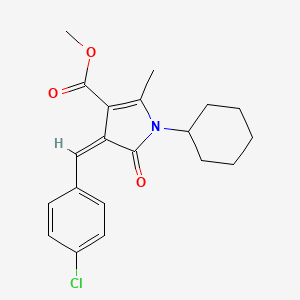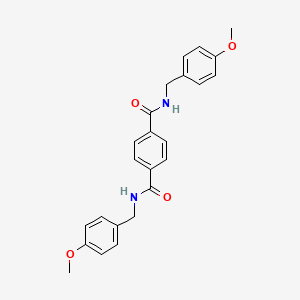![molecular formula C17H17N3O B11640653 2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanol](/img/structure/B11640653.png)
2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-PHENYL-1-ETHANOL is a complex organic compound that belongs to the class of imidazobenzimidazoles. This compound is characterized by its unique structure, which includes an imidazole ring fused with a benzimidazole ring, and a phenyl group attached to an ethanol moiety. The compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-PHENYL-1-ETHANOL typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the fusion with a benzimidazole ring. The phenyl group is then introduced through a Friedel-Crafts alkylation reaction, and finally, the ethanol moiety is added via a reduction reaction.
Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia.
Benzimidazole Ring Fusion: The imidazole ring is then fused with a benzimidazole ring through a cyclization reaction involving o-phenylenediamine.
Friedel-Crafts Alkylation: The phenyl group is introduced using a Friedel-Crafts alkylation reaction with benzene and an appropriate alkyl halide.
Reduction Reaction: The final step involves the reduction of the intermediate compound to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-PHENYL-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-PHENYL-1-ETHANOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-PHENYL-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Benzimidazole: Contains a benzimidazole ring but lacks the additional phenyl and ethanol groups.
2-Phenylimidazole: Similar structure but without the fused benzimidazole ring.
Uniqueness
2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-PHENYL-1-ETHANOL is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of both imidazole and benzimidazole rings, along with the phenyl and ethanol groups, contributes to its versatility and potential for various applications.
属性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol |
InChI |
InChI=1S/C17H17N3O/c21-16(13-6-2-1-3-7-13)12-20-15-9-5-4-8-14(15)19-11-10-18-17(19)20/h1-9,16,21H,10-12H2 |
InChI 键 |
FTYOQTCJRQHBHR-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640576.png)


![3-(4-methylbenzyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640594.png)
![3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640610.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640617.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640622.png)
![N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11640626.png)
![(3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11640629.png)
![N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11640639.png)
![(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640644.png)
![methyl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640656.png)

![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640663.png)
